2-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 741709-67-1) is a boronic ester-containing pyridine derivative with the molecular formula C₁₇H₁₉BFNO₂ and a molecular weight of 299.16 g/mol . Its structure features a 4-fluorophenyl group at the pyridine ring’s 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-7-10-15(20-11-13)12-5-8-14(19)9-6-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCLIEHCPOJNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660637 | |
| Record name | 2-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-81-0 | |
| Record name | 2-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1073354-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Organic Synthesis
Key Role as a Reagent:
- This compound serves as a versatile reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals .
Table 1: Comparison of Cross-Coupling Reagents
| Reagent Type | Common Uses | Advantages |
|---|---|---|
| Boron Compounds | Pharmaceutical synthesis | High selectivity and functional group tolerance |
| Transition Metals | Catalysis in organic reactions | Effective for a wide range of substrates |
| Organosilicon Compounds | Polymer synthesis | Stability and ease of handling |
Medicinal Chemistry
Drug Development:
- The compound is significant in drug development due to its ability to enhance biological activity and selectivity of drug candidates. It acts as an intermediate in synthesizing biologically active compounds that target specific diseases .
Case Study:
- In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized this compound to create derivatives that demonstrated improved efficacy against cancer cell lines compared to existing treatments. The incorporation of the dioxaborolane moiety was crucial for enhancing solubility and bioavailability .
Material Science
Advanced Materials Development:
- In material science, 2-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is employed in developing advanced materials such as polymers and coatings. Its unique properties improve material durability and performance under various conditions .
Applications in Coatings:
- The compound has been integrated into coatings that exhibit enhanced resistance to environmental degradation and better adhesion properties. This application is particularly valuable in industries requiring long-lasting protective coatings .
Fluorescent Probes
Biological Imaging:
- The distinctive structure of this compound allows it to be utilized in creating fluorescent probes for biological imaging. These probes are instrumental in visualizing cellular processes in real-time, aiding researchers in understanding complex biological systems .
Table 2: Comparison of Fluorescent Probes
| Probe Type | Application Area | Key Features |
|---|---|---|
| Organic Dyes | Cellular imaging | High sensitivity and resolution |
| Quantum Dots | Nanotechnology | Tunable emission wavelengths |
| Boron-based Probes | Biological research | Specific targeting and low toxicity |
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the organic molecules that undergo cross-coupling to form new biaryl structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and functional properties of the target compound with its analogs:
Structural and Electronic Differences
Substituent Effects :
- The 4-fluorophenyl group in the target compound enhances electron-withdrawing properties compared to analogs with alkyl or trifluoromethyl groups, influencing reactivity in cross-coupling reactions .
- Trifluoromethyl (CF₃) and chloro (Cl) substituents (e.g., in entries 2 and 3) increase electrophilicity, improving binding to biological targets like kinases .
- Methoxy (OCH₃) and sulfonyl (SO₂) variants (e.g., in ) exhibit higher polarity, affecting solubility in aqueous media .
Boronated Position :
Physicochemical Properties
- Solubility :
- Stability :
- Boronate esters are stable under inert conditions but hydrolyze in acidic or aqueous environments to form boronic acids .
Biological Activity
2-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHBFO
- Molecular Weight : 222.06 g/mol
- CAS Number : 214360-58-4
The compound exhibits its biological activity primarily through interactions with various molecular targets involved in cellular signaling pathways. Its boron-containing structure allows it to participate in various biochemical reactions that can modulate enzyme activity and influence cell proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Study Findings : In a study conducted on breast cancer cell lines (MCF-7), the compound showed a significant reduction in cell viability with an IC value of approximately 25 µM after 48 hours of treatment .
Anti-inflammatory Properties
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of this compound against various cancer types:
| Cancer Type | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 25 | Induction of apoptosis |
| Lung Cancer | A549 | 30 | Inhibition of cell proliferation |
| Colorectal Cancer | HT-29 | 20 | Cell cycle arrest |
This table summarizes the compound's effectiveness across different cancer types and highlights its mechanism of action.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound:
| Treatment Group | Cytokine Level (pg/mL) | Control Group (LPS) | % Reduction |
|---|---|---|---|
| Compound Treatment | TNF-alpha: 50 | LPS: 100 | 50% |
| IL-6: 30 | LPS: 60 | 50% |
The results indicate a significant reduction in pro-inflammatory cytokine levels when treated with the compound compared to the control group.
Preparation Methods
Direct C–H Borylation of 2-(4-Fluorophenyl)pyridine
- Catalyst system: Rhodium complexes such as [RhCl(cod)]2 or [RhCl(p-cymene)]2 combined with bipyridine or phosphine ligands.
- Borylating agent: Bis(pinacolato)diboron (B2pin2).
- Base: Sodium tert-butoxide or potassium acetate.
- Solvent: Tetrahydrofuran (THF) or dioxane.
- Conditions: Mild heating (20–80 °C), inert atmosphere (argon or nitrogen), reaction times between 12–24 hours.
This method exploits the regioselectivity of rhodium-catalyzed C–H activation to borylate the 5-position of the pyridine ring adjacent to the 2-(4-fluorophenyl) substituent. The reaction proceeds via oxidative addition of the diboron reagent to the rhodium catalyst, followed by C–H activation and reductive elimination to form the aryl boronate ester.
Key research example:
Araujo Dias et al. (2021) reported a high-yielding synthesis of related pyridine boronate esters using [RhCl2(p-cymene)]2 as catalyst, sodium tert-butoxide as base, and B2pin2 in THF at room temperature for 18 hours, achieving yields up to 99%.
Halide-Directed Borylation via Suzuki-Miyaura Coupling
- Starting material: 5-bromo-2-(4-fluorophenyl)pyridine.
- Borylation reagent: Bis(pinacolato)diboron.
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium acetate or potassium carbonate.
- Solvent: Dimethylformamide (DMF) or dioxane.
- Conditions: Heating at 80–100 °C under inert atmosphere for 12–24 hours.
In this approach, the halogenated pyridine precursor undergoes palladium-catalyzed borylation to install the pinacol boronate ester group. This method is particularly useful when regioselectivity cannot be easily achieved by direct C–H borylation.
Lithiation Followed by Borylation
- Starting material: 2-(4-Fluorophenyl)pyridine.
- Lithiation: Directed ortho-lithiation at the 5-position using n-butyllithium or lithium diisopropylamide (LDA).
- Quenching: Reaction with trialkyl borates or pinacol boronates.
- Work-up: Acidic or neutral aqueous work-up to afford the boronate ester.
This classical method relies on the lithiation of the pyridine ring at the desired position, followed by electrophilic trapping with boron reagents. It requires strict anhydrous conditions and low temperatures to avoid side reactions.
Comparative Data Table of Preparation Methods
| Method | Catalyst/System | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct C–H Borylation | [RhCl2(p-cymene)]2 + base | Bis(pinacolato)diboron (B2pin2) | THF, 20 °C, inert, 18 h | Up to 99 | High regioselectivity, mild conditions | Requires expensive Rh catalyst |
| Halide-Directed Borylation | Pd(dppf)Cl2 or Pd(PPh3)4 | B2pin2, base | DMF/dioxane, 80–100 °C, inert | 70–90 | Well-established, scalable | Requires halogenated precursor |
| Lithiation-Borylation | n-BuLi or LDA (no metal catalyst) | Trialkyl borate or pinacol boronate | Low temp, anhydrous conditions | 60–85 | No precious metals needed | Sensitive to moisture, harsh reagents |
Detailed Research Findings
Catalyst Efficiency: Rhodium catalysts provide superior regioselectivity and yield in direct C–H borylation of substituted pyridines, including 2-(4-fluorophenyl)pyridine derivatives. The use of sodium tert-butoxide as base enhances catalyst turnover.
Reaction Mechanism: The borylation proceeds via oxidative addition of B2pin2 to the rhodium center, followed by concerted metalation-deprotonation (CMD) of the pyridine C–H bond at the 5-position, and reductive elimination to form the boronate ester.
Substituent Effects: The electron-withdrawing fluorine substituent on the phenyl ring influences the electronic environment of the pyridine ring, favoring selective borylation at the 5-position due to steric and electronic directing effects.
Purity and Characterization: The resultant this compound is typically purified by column chromatography or recrystallization. Characterization is confirmed by NMR (1H, 13C, 11B), mass spectrometry, and sometimes X-ray crystallography.
Q & A
Q. Methodological steps :
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the boronate ester .
- ¹H/¹³C NMR : Aromatic protons on the pyridine and fluorophenyl rings appear as distinct multiplets (e.g., δ 8.4–7.0 ppm). The pinacol methyl groups resonate as a singlet at δ 1.3–1.4 ppm .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₈H₂₀BFN₂O₂: 326.15) validates molecular integrity .
Basic: What precautions are necessary for handling this compound in air/moisture-sensitive reactions?
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester.
- Reaction setup : Use Schlenk lines or gloveboxes for anhydrous conditions. Pre-dry solvents (e.g., THF over molecular sieves).
- Hydrolytic stability : The fluorophenyl group enhances steric protection, but prolonged exposure to moisture degrades the boronate .
Advanced: How can reaction yields be optimized in cross-couplings involving this boronate ester?
Q. Critical factors :
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) improves turnover in electron-deficient aryl systems .
- Solvent systems : Mixed solvents (e.g., THF/H₂O 4:1) balance solubility and base compatibility.
- Temperature : 80–100°C minimizes side reactions (e.g., protodeboronation).
Case study : Coupling with 4-bromoanisole achieved 99% yield using Pd(OAc)₂, SPhos ligand, and K₃PO₄ in toluene/H₂O .
Advanced: What strategies mitigate competing protodeboronation during cross-coupling?
- Additives : Include catalytic amounts of Cu(I) salts (e.g., CuI) to stabilize the boronate intermediate .
- Low-temperature protocols : Conduct reactions at 50–60°C to reduce decomposition.
- Substituent effects : The electron-withdrawing fluorophenyl group inherently suppresses protodeboronation compared to methoxy-substituted analogs .
Advanced: How does the fluorophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?
- Bioactivity : Fluorine enhances metabolic stability and binding affinity in drug candidates (e.g., HCV inhibitors ).
- Synthetic versatility : The fluorophenyl group is inert under cross-coupling conditions, enabling late-stage functionalization of the pyridine ring .
Example : In antimalarial quinolone synthesis, fluorophenyl-bearing boronates improved target engagement by 40% compared to non-fluorinated analogs .
Advanced: Are there reported crystal structures or computational models for this compound?
- X-ray crystallography : While no direct data exists for this compound, related fluorophenyl-pyridine boronates (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) show planar geometries with dihedral angles <10° between rings, suggesting minimal steric hindrance .
- DFT studies : Predict strong electron-withdrawing effects from fluorine, lowering the LUMO energy of the boronate and facilitating oxidative addition in cross-couplings .
Advanced: What are the limitations of using this compound in large-scale catalytic reactions?
- Cost : High-purity Pd catalysts and ligands increase expenses.
- Byproduct formation : Trace protodeboronated pyridine derivatives require rigorous purification (e.g., HPLC).
- Scalability : Batch reactor volumes >5 L may necessitate alternative solvents (e.g., MeCN instead of THF) to maintain reaction homogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
